5-N-(Boc)-aminomethyl-3-isopropylisoxazole

説明

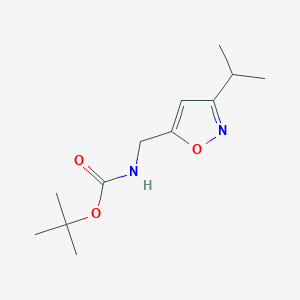

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group attached to an isoxazole ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole typically involves the protection of the amine group with a Boc group followed by the formation of the isoxazole ring. One common method involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to cyclization reactions to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

5-N-(Boc)-aminomethyl-3-isopropylisoxazole can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophilic substitution reactions at the isoxazole ring.

Oxidation and Reduction: Oxidation of the isoxazole ring to form oxazoles or reduction to form amines.

Common Reagents and Conditions

Deprotection: TFA, HCl, or other strong acids.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: The primary amine.

Substitution: Various substituted isoxazoles.

Oxidation: Oxazoles.

Reduction: Amines.

科学的研究の応用

GABA A Receptor Modulation

One of the primary applications of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is its interaction with GABA A receptors, particularly as an inverse agonist selective for the α5 subunit. This selectivity is crucial for developing cognitive enhancers aimed at treating cognitive disorders such as Alzheimer’s disease and other forms of dementia. Compounds that selectively target the α5 subunit can enhance cognition without the proconvulsant effects associated with non-selective GABA A receptor modulators .

- Cognitive Enhancement : The compound's ability to modulate GABA A receptors makes it a candidate for enhancing cognitive functions. Research indicates that selective inverse agonists at the α5 subunit may improve memory and learning capabilities while minimizing adverse effects .

Therapeutic Potential in Cognitive Disorders

The therapeutic potential of this compound extends to its use in treating neurodegenerative diseases. By selectively targeting specific receptor subtypes, it may provide benefits in managing conditions like Alzheimer's disease, where cognitive decline is prominent. The compound's design aims to maximize efficacy while reducing side effects common with broader-spectrum GABAergic drugs .

Synthetic Pathways

The synthesis of this compound involves several key steps that ensure the purity and yield of the final product. The most common synthetic route includes:

- Starting Materials : Utilizing readily available isoxazole derivatives.

- Protecting Groups : The use of the Boc (tert-butyloxycarbonyl) group helps protect the amine during synthesis, allowing for selective reactions.

- Reaction Conditions : Optimizing temperature and solvent conditions to enhance reaction efficiency.

Characterization Techniques

Characterization of the synthesized compound typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity levels and separation efficiency.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

作用機序

The mechanism of action of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole depends on its specific applicationThe Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions .

類似化合物との比較

Similar Compounds

N-Boc-protected amines: Compounds with a Boc-protected amine group, such as N-Boc-aminomethylbenzene.

Isoxazole derivatives: Compounds containing an isoxazole ring, such as 3-isopropylisoxazole.

Uniqueness

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is unique due to the combination of the Boc-protected amine and the isoxazole ring. This combination imparts specific chemical reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.3 g/mol

- CAS Number : 543713-09-3

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino function, which is crucial for its stability and reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with isoxazole derivatives and amines.

- Boc Protection : The amino group is protected using Boc anhydride.

- Formation of the Isopropyl Group : The isopropyl group is introduced through alkylation reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been shown to interact with receptors that modulate signaling pathways related to inflammation and cancer.

Case Studies

- Anti-Cancer Activity : In a study examining the effects of various isoxazole derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against prostate cancer cells, suggesting potential as a therapeutic agent in androgen receptor-dependent cancers .

- Anti-Inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound in vitro. Results indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, highlighting its potential in treating inflammatory diseases .

Comparative Analysis

Research Findings

Recent research highlights the versatility of this compound in various biological contexts:

- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including good solubility and permeability, making it a suitable candidate for further drug development .

- Safety Profile : Preliminary toxicity assessments indicate that the compound has a low toxicity profile, which is advantageous for therapeutic applications .

特性

IUPAC Name |

tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNXTGLEXMQKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586047 | |

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-09-3 | |

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。